8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran core with an amino group at the 8th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position. Benzopyrans are widely studied due to their potential therapeutic applications in various fields, including medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one with an amine source can yield the desired compound. The reaction typically requires a catalyst and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the benzopyran ring.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 8-keto-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Reduction: Formation of reduced derivatives of the benzopyran ring.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchroman: A structurally related compound with similar core structure but lacking the amino and hydroxyl groups.
Coumarins: A class of compounds with a benzopyran core, known for their diverse biological activities.
Flavonoids: Another class of benzopyran derivatives with various biological properties.
Uniqueness
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-amino-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXSNAHFUCWFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC=C2)N)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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